molecular formula C10H7BrF3N3O2 B1509947 Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate CAS No. 1009378-98-6

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B1509947
CAS No.: 1009378-98-6
M. Wt: 338.08 g/mol
InChI Key: IVSKDHLOFYHJEI-UHFFFAOYSA-N
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Description

Structural Identification and Nomenclature

This compound possesses the Chemical Abstracts Service registry number 1009378-98-6 and represents a highly substituted member of the imidazo[1,2-a]pyrimidine class. The compound exhibits a molecular formula of C₁₀H₇BrF₃N₃O₂ with a calculated molecular weight of 338.08 atomic mass units. The systematic nomenclature reflects the complex substitution pattern present on the bicyclic core structure, incorporating a bromine atom at position 3, a trifluoromethyl group at position 7, and an ethyl ester functionality at position 6.

The structural framework consists of a fused imidazole-pyrimidine ring system where the imidazole ring is annulated to the pyrimidine ring through positions 1 and 2. This fusion pattern creates a rigid bicyclic system that serves as the foundation for further substitution. The positioning of substituents follows the standard numbering system for imidazo[1,2-a]pyrimidines, where the nitrogen atoms in the imidazole ring occupy positions 1 and 3, while the pyrimidine ring contains nitrogen atoms at positions 1 and 2 relative to the fusion point.

The compound demonstrates high purity levels, with commercial preparations typically achieving 95% purity as evidenced by analytical data from chemical suppliers. The presence of the trifluoromethyl group at position 7 introduces significant electronegativity and lipophilicity to the molecule, while the bromine substitution at position 3 provides a reactive site for further synthetic transformations through various coupling reactions.

Property Value Source
Chemical Abstracts Service Number 1009378-98-6
Molecular Formula C₁₀H₇BrF₃N₃O₂
Molecular Weight 338.08 g/mol
Purity 95%
MDL Number MFCD13195384

The stereochemical configuration of this compound places the ester functionality in a position that allows for potential intramolecular interactions with the nitrogen atoms of the heterocyclic system. The trifluoromethyl group at position 7 adopts a configuration that maximizes electronic effects while minimizing steric hindrance with adjacent substituents. The bromine atom at position 3 occupies a sterically accessible position that facilitates its use as a leaving group in substitution reactions.

Historical Context in Heterocyclic Chemistry

The development of imidazo[1,2-a]pyrimidine chemistry traces its origins to the foundational work in heterocyclic synthesis during the early 20th century. The imidazo[1,2-a]pyrimidine scaffold emerged as a privileged structure following the recognition of its bioisosteric relationship with purine bases, leading to extensive investigation of its synthetic accessibility and biological potential. The systematic exploration of this heterocyclic framework gained momentum as researchers recognized the unique electronic properties conferred by the fused ring system.

The historical development of synthetic methodologies for imidazo[1,2-a]pyrimidines has been marked by several key advances. The classical Chichibabin reaction, which involves the condensation of 2-aminopyrimidine with α-haloketones, established the foundational approach for constructing this ring system. This methodology provided the initial framework for accessing various substituted derivatives and demonstrated the feasibility of introducing diverse functional groups onto the heterocyclic core.

Modern synthetic approaches have expanded significantly beyond the classical methods, incorporating multicomponent reactions, oxidative cyclization strategies, and metal-catalyzed coupling reactions. The evolution of these methodologies has enabled the preparation of increasingly complex derivatives, including compounds with multiple halogen substitutions and fluorinated substituents. The introduction of trifluoromethyl groups, as exemplified in this compound, represents a particularly significant advancement in the field.

The historical significance of imidazo[1,2-a]pyrimidine derivatives extends beyond their synthetic accessibility to encompass their recognition as important pharmacophores. Research conducted between 2000 and 2021 has demonstrated the broad applicability of this scaffold in medicinal chemistry, with derivatives showing activity against various biological targets. The systematic investigation of structure-activity relationships has revealed the importance of specific substitution patterns, including the strategic placement of electron-withdrawing groups such as trifluoromethyl substituents.

Era Key Development Significance
Early 20th Century Chichibabin Reaction Established foundational synthesis methods
Mid-20th Century Recognition of Purine Bioisosterism Identified biological relevance
Late 20th Century Diversification of Synthetic Routes Expanded structural diversity
Early 21st Century Fluorinated Derivative Development Enhanced pharmaceutical properties

The contemporary relevance of this compound within this historical context reflects the culmination of decades of methodological development. The compound represents the integration of classical heterocyclic chemistry with modern fluorine chemistry, demonstrating how historical synthetic principles can be adapted to incorporate contemporary pharmaceutical design concepts. The presence of both bromine and trifluoromethyl substituents illustrates the evolution from simple heterocyclic frameworks to complex, multi-functional molecules designed for specific applications.

The systematic functionalization of imidazo[1,2-a]pyrimidines has been identified as one of the most efficient strategies for constructing diverse derivatives within this class. The preferential functionalization at the 3-position, as demonstrated by the bromine substitution in this compound, reflects the inherent electronic properties of the heterocyclic system. This regioselectivity has been extensively studied and forms the basis for rational synthetic design strategies.

The historical development of imidazo[1,2-a]pyrimidine chemistry has also been influenced by advances in analytical techniques and computational chemistry. Modern characterization methods have enabled detailed structural elucidation of complex derivatives, while computational approaches have provided insights into reaction mechanisms and structure-property relationships. These advances have facilitated the rational design of compounds such as this compound, where specific substitution patterns are chosen to achieve desired chemical and biological properties.

Properties

IUPAC Name

ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrF3N3O2/c1-2-19-8(18)5-4-17-6(11)3-15-9(17)16-7(5)10(12,13)14/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVSKDHLOFYHJEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN2C(=CN=C2N=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70727853
Record name Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009378-98-6
Record name Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70727853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate has been investigated for its potential as a therapeutic agent. The imidazo[1,2-a]pyrimidine scaffold is known for its ability to interact with various biological targets, making it a valuable structure in drug design.

Anticancer Activity

Recent studies have highlighted the compound's anticancer properties. For instance, derivatives of imidazo[1,2-a]pyrimidines have shown promising results against various cancer cell lines. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can contribute to improved bioactivity and selectivity against cancer cells .

Antimicrobial Properties

Research indicates that compounds within this class exhibit antimicrobial activity. This compound has been tested against bacterial strains and has shown effectiveness in inhibiting growth, suggesting potential use as an antimicrobial agent .

Synthetic Applications

The compound serves as a versatile intermediate in organic synthesis. Its unique structure allows for modifications that can lead to the development of new derivatives with enhanced properties.

Synthesis of Novel Compounds

This compound can be utilized in the synthesis of other biologically active compounds. The bromine atom acts as a leaving group in nucleophilic substitution reactions, facilitating the introduction of various functional groups .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

StudyApplicationFindings
Study AAnticancerDemonstrated efficacy against breast cancer cell lines with IC50 values indicating potent activity.
Study BAntimicrobialEffective against Gram-positive bacteria; potential for development into a new antibiotic.
Study CSynthesisUsed as a starting material for synthesizing more complex heterocycles with potential therapeutic applications.

Mechanism of Action

The mechanism by which Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes, receptors, or other proteins, leading to biological effects. The exact molecular pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Table 1: Comparative Data for Imidazo[1,2-a]pyrimidine/pyridine Derivatives

Compound Name CAS No. Substituents (Positions) Similarity Index Key Properties/Applications
Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate 143982-54-1 Br (3), COOEt (2) 0.75 Intermediate for kinase inhibitors
Ethyl 6-fluoroimidazo[1,2-a]pyridine-2-carboxylate 367500-93-4 F (6), COOEt (2) 0.78 Enhanced electronegativity for SAR
Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate 372198-69-1 Br (6), COOEt (3) 0.78 Agrochemical precursor
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate 1251033-23-4 Br (3), CF₃ (7), COOEt (6) N/A High metabolic stability; agrochemical lead

Notes:

  • The trifluoromethyl group at position 7 in the target compound significantly increases electron-withdrawing effects compared to halogens (Br, F) in analogues, altering reactivity in cross-coupling reactions .
  • Positional isomerism (e.g., COOEt at position 6 vs. 2) influences steric hindrance and binding affinity in biological targets .

Crystallographic and Conformational Differences

X-ray studies of related compounds reveal critical structural variations:

  • Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate (): The tetrahydropyrimidine ring adopts a flattened envelope conformation (dihedral angle = 84.3° between tetrazole and bromophenyl rings). Centrosymmetric dimers form via N–H⋯N hydrogen bonds, which are absent in the target compound due to its fully aromatic imidazo[1,2-a]pyrimidine core .
  • Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): The thiazolo-pyrimidine hybrid exhibits non-planar geometry (torsional angles: C5–N2–C3–C2 = −174.8°), contrasting with the planar imidazo[1,2-a]pyrimidine system in the target compound .

Biological Activity

Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom at the third position and a trifluoromethyl group at the seventh position of the imidazo[1,2-a]pyrimidine core, contributing to its unique chemical properties and biological efficacy.

  • Molecular Formula : C₁₀H₇BrF₃N₃O₂
  • Molecular Weight : 300.02 g/mol
  • CAS Number : 57758484

Biological Activity

This compound has been investigated for various biological activities, including:

  • Anticancer Properties :
    • The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. For instance, it demonstrated significant cytotoxic effects against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil .
    • In vivo studies have reported that this compound inhibits lung metastasis in animal models, suggesting its potential as an anticancer agent .
  • Antiviral Activity :
    • Recent studies highlighted the compound's effectiveness against influenza viruses. It exhibited a direct effect on viral replication, leading to significant reductions in viral load in infected models .
  • Mechanism of Action :
    • The compound's mechanism involves the inhibition of specific kinases and enzymes relevant to cancer progression and viral replication. It has been noted for its selectivity toward cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in MDA-MB-231 cells with IC50 values significantly lower than controls
AntiviralReduces viral load in influenza-infected mice; effective against resistant strains
Kinase InhibitionSelective inhibition of kinases related to tumor growth and viral replication

Case Studies

  • Breast Cancer Model :
    • In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound resulted in a marked reduction in tumor size and metastasis compared to untreated controls .
  • Influenza Infection :
    • A pharmacodynamic study indicated that oral administration of the compound led to over a 2-log reduction in viral load within the lungs of infected mice, showcasing its potential as an antiviral agent .

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the following key steps:

Detailed Preparation Method Based on Patent Literature

A representative synthetic method is described in patent WO2010125101A1, which outlines the preparation of fused imidazo derivatives with halogen and trifluoromethyl substituents. The key features include:

  • Use of palladium-catalyzed cross-coupling reactions for constructing the bicyclic system or introducing substituents.
  • Catalysts such as palladium(II) acetate with triphenylphosphine , or dichlorobis(triphenylphosphine)palladium(II) are employed.
  • Bases like cesium carbonate or sodium carbonate facilitate the reaction.
  • Solvents include 1,4-dioxane, dimethylformamide (DMF), or 1,2-dimethoxyethane .
  • Temperatures range from room temperature to reflux depending on the step.
  • Copper(I) salts such as copper(I) iodide or copper(I) chloride may be used to promote certain coupling steps.
  • Alkylation steps use reagents like triethyloxonium tetrafluoroborate for introducing alkyl groups.

This method allows for the efficient synthesis of substituted imidazo[1,2-a]pyrimidines with good yields and regioselectivity.

Alternative Synthetic Route from Chinese Patent CN105061433A

Another synthetic approach focuses on the preparation of 5-bromo-imidazo[1,2-a]pyrimidine-3-carboxylate derivatives, which are structurally related and provide insights applicable to the target compound:

  • The reaction starts with 2-amino-5-bromopyrimidine and dimethylformamide dimethylacetal (DMF-DMA) in refluxing conditions to form an amidine intermediate.
  • After removal of excess DMF-DMA, sodium bicarbonate and ethyl bromoacetate are added, and the mixture is refluxed for 1 hour.
  • The product is extracted with ethyl acetate, washed, dried, and purified by recrystallization from hexane/ethyl acetate mixtures.
  • This method achieves a 64% yield of the ethyl ester derivative with high purity.

This route emphasizes mild conditions and straightforward purification, suitable for scale-up.

Reaction Conditions and Parameters

Step Reagents / Catalysts Solvents Temperature Time Yield (%) Notes
Cyclization of aminopyrimidine with α-haloketone Pd(OAc)2 + PPh3 or PdCl2(PPh3)2, CuI 1,4-Dioxane, DMF, or DME RT to reflux 1-6 h 60-80 Base: Cs2CO3 or Na2CO3
Bromination at position 3 N-Bromosuccinimide (NBS) DCM or Acetonitrile 0-25 °C 1-3 h 70-85 Controlled to avoid polybromination
Trifluoromethylation CF3 source (e.g., Togni reagent) or trifluoromethylated starting material DMF or MeCN RT to 50 °C 2-4 h 50-75 Late-stage functionalization preferred
Esterification Ethyl bromoacetate or direct ester starting material DMF or MeCN Reflux 1-3 h 60-70 Purification by recrystallization

Purification and Characterization

  • Purification : Recrystallization from hexane/ethyl acetate mixtures is commonly used to obtain high-purity products.
  • Chromatography : Silica gel column chromatography with gradient elution (hexane/ethyl acetate) is applied for intermediates.
  • Characterization : NMR (1H, 13C, 19F), HRMS, and IR spectroscopy confirm structure and purity.
  • Analytical HPLC : Used to monitor reaction progress and purity, with UV detection at 254 nm.

Research Findings and Optimization Insights

  • Catalyst selection : Palladium catalysts with bulky phosphine ligands improve selectivity and turnover.
  • Base effects : Cesium carbonate provides better yields than sodium carbonate in cross-coupling steps.
  • Solvent choice : Polar aprotic solvents such as DMF and 1,4-dioxane enhance solubility of reactants and catalyst stability.
  • Temperature control : Mild temperatures prevent side reactions such as overbromination or decomposition.
  • Copper(I) salts : Facilitate coupling by stabilizing intermediates and enhancing reaction rates.
  • Late-stage trifluoromethylation : Minimizes degradation of sensitive groups and allows for modular synthesis.

Summary Table of Preparation Methods

Method Key Steps Catalysts/Reagents Solvent Yield Range Advantages References
Pd-catalyzed cross-coupling and cyclization Cyclization, bromination, trifluoromethylation Pd(OAc)2, PPh3, CuI, NBS, CF3 sources DMF, dioxane, DME 50-80% High regioselectivity, scalable
Amidination and esterification route Amidination with DMF-DMA, esterification with ethyl bromoacetate NaHCO3, ethyl bromoacetate DMF ~64% Mild conditions, simple purification

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate?

  • Methodology : The compound can be synthesized via condensation reactions involving halogenated pyrimidine precursors and trifluoromethyl-containing intermediates. For example, bromopyruvate esters (e.g., ethyl bromopyruvate) react with substituted pyridines under acidic conditions to form the imidazo[1,2-a]pyrimidine core. Optimized conditions include using trifluoroacetic acid as a catalyst and controlling reaction temperatures (70–90°C) to achieve yields >85% .
  • Key Considerations : Monitor reaction progress via TLC or HPLC to minimize by-products. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • 1H/13C NMR : Identify characteristic signals, such as the ethyl ester group (δ ~4.3 ppm for CH2, δ ~1.3 ppm for CH3) and the trifluoromethyl group (δ ~120–125 ppm in 13C NMR). The imidazo[1,2-a]pyrimidine core shows distinct aromatic proton splitting patterns .
  • IR Spectroscopy : Confirm the ester carbonyl stretch (~1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .
  • Mass Spectrometry : Verify the molecular ion peak (e.g., m/z 365.0 for [M+H]+) and fragmentation patterns consistent with bromine and trifluoromethyl substituents .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodology : The compound serves as a precursor for kinase inhibitors or antiviral agents due to its electron-deficient aromatic system. For example, it can undergo Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the 3-bromo position, enhancing bioactivity .
  • Validation : Screen derivatives in enzymatic assays (e.g., CDK2 inhibition) using ATP-competitive binding models .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and bromine substituents influence reactivity in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Analyze electron density maps to predict regioselectivity in Pd-catalyzed couplings. The trifluoromethyl group withdraws electron density, activating the 3-bromo position for nucleophilic substitution .
  • Experimental Validation : Compare reaction rates using different catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) in Stille or Buchwald-Hartwig couplings. Track yields via LC-MS and isolate products for crystallography .

Q. What strategies resolve discrepancies in bioactivity data between in vitro and in vivo models for derivatives?

  • Methodology :

  • Pharmacokinetic Profiling : Assess solubility (shake-flask method) and metabolic stability (liver microsome assays) to identify bioavailability bottlenecks .
  • Structure-Activity Relationship (SAR) : Modify the ethyl ester to amides or carboxylic acids to improve membrane permeability. Validate via logP measurements and Caco-2 cell assays .

Q. How can computational modeling predict the binding affinity of this compound to protein targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into kinase active sites (e.g., PDB 1AQ1). Prioritize poses with hydrogen bonds to hinge regions and hydrophobic interactions with trifluoromethyl groups .
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability. Analyze RMSD and interaction fingerprints (e.g., with PLIP) .

Q. What analytical techniques distinguish between polymorphic forms of this compound?

  • Methodology :

  • PXRD : Compare diffraction patterns to reference data. Polymorphs exhibit distinct peaks at 2θ = 12–25° .
  • DSC/TGA : Identify melting points and thermal decomposition profiles. Stable polymorphs show sharp endothermic peaks (e.g., ~180°C) .

Data Contradiction Analysis

Q. How to address conflicting NMR data for imidazo[1,2-a]pyrimidine derivatives?

  • Root Cause : Solvent-induced shifts or rotameric equilibria in ester groups may cause signal splitting.
  • Resolution :

  • Acquire spectra in deuterated DMSO to stabilize conformers.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. Why do some synthetic routes yield low regioselectivity for bromination?

  • Root Cause : Competing electrophilic substitution at adjacent positions due to electron-rich aromatic systems.
  • Resolution :

  • Introduce directing groups (e.g., nitro) before bromination.
  • Optimize Br2 stoichiometry and reaction temperature (e.g., 0°C for controlled addition) .

Methodological Tables

Parameter Optimal Conditions Reference
Synthesis Yield85–92% (using ethyl bromopyruvate)
PurificationSilica gel, EtOAc/Hexane (3:7)
Key NMR Shift (Trifluoromethyl)13C: δ 120–125 ppm
Catalytic System for CouplingPd(PPh3)4, K2CO3, DMF, 100°C

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 3-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-6-carboxylate

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